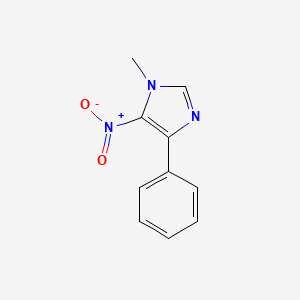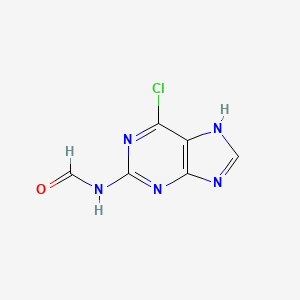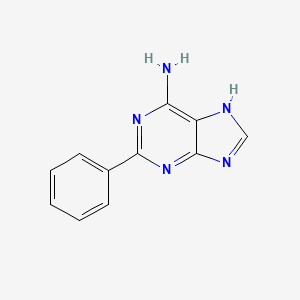
4-(4-Chlorophenyl)-2,6-diphenylpyridine
Vue d'ensemble
Description
4-(4-Chlorophenyl)-2,6-diphenylpyridine (CDPP) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CDPP is a heterocyclic compound that belongs to the pyridine family. It has a molecular formula of C25H18ClN and a molecular weight of 377.87 g/mol. In
Mécanisme D'action
The mechanism of action of 4-(4-Chlorophenyl)-2,6-diphenylpyridine is not fully understood. However, it is believed that 4-(4-Chlorophenyl)-2,6-diphenylpyridine exerts its anticancer and antimicrobial effects by inhibiting the activity of specific enzymes and proteins. 4-(4-Chlorophenyl)-2,6-diphenylpyridine has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. 4-(4-Chlorophenyl)-2,6-diphenylpyridine has also been found to inhibit the activity of bacterial gyrase, an enzyme that is essential for bacterial DNA replication.
Biochemical and Physiological Effects:
4-(4-Chlorophenyl)-2,6-diphenylpyridine has been found to have various biochemical and physiological effects. 4-(4-Chlorophenyl)-2,6-diphenylpyridine has been found to induce apoptosis, a process of programmed cell death, in cancer cells. 4-(4-Chlorophenyl)-2,6-diphenylpyridine has also been found to inhibit the formation of biofilms, which are communities of microorganisms that are resistant to antibiotics. In addition, 4-(4-Chlorophenyl)-2,6-diphenylpyridine has been found to have anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-Chlorophenyl)-2,6-diphenylpyridine has several advantages for lab experiments. 4-(4-Chlorophenyl)-2,6-diphenylpyridine is relatively easy to synthesize and is commercially available. 4-(4-Chlorophenyl)-2,6-diphenylpyridine is also stable under normal laboratory conditions. However, 4-(4-Chlorophenyl)-2,6-diphenylpyridine has several limitations for lab experiments. 4-(4-Chlorophenyl)-2,6-diphenylpyridine is insoluble in water and requires the use of organic solvents for dissolution. 4-(4-Chlorophenyl)-2,6-diphenylpyridine is also relatively expensive compared to other compounds used in scientific research.
Orientations Futures
There are several future directions for the use of 4-(4-Chlorophenyl)-2,6-diphenylpyridine in scientific research. 4-(4-Chlorophenyl)-2,6-diphenylpyridine could be further studied for its potential applications in cancer therapy. 4-(4-Chlorophenyl)-2,6-diphenylpyridine could also be further studied for its potential applications in antimicrobial therapy. In addition, 4-(4-Chlorophenyl)-2,6-diphenylpyridine could be further studied for its potential applications in the treatment of inflammatory diseases. Further research is needed to fully understand the mechanism of action of 4-(4-Chlorophenyl)-2,6-diphenylpyridine and to identify potential side effects of 4-(4-Chlorophenyl)-2,6-diphenylpyridine.
Applications De Recherche Scientifique
4-(4-Chlorophenyl)-2,6-diphenylpyridine has shown potential applications in scientific research, particularly in the field of medicinal chemistry. 4-(4-Chlorophenyl)-2,6-diphenylpyridine has been found to have anticancer properties and has been shown to inhibit the growth of various cancer cell lines. 4-(4-Chlorophenyl)-2,6-diphenylpyridine has also been found to have antitumor activity in vivo. In addition, 4-(4-Chlorophenyl)-2,6-diphenylpyridine has been found to have antimicrobial properties and has been shown to inhibit the growth of various bacterial strains.
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-2,6-diphenylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN/c24-21-13-11-17(12-14-21)20-15-22(18-7-3-1-4-8-18)25-23(16-20)19-9-5-2-6-10-19/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZKEGSYQSVNLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348153 | |
| Record name | 4-(4-Chlorophenyl)-2,6-diphenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-2,6-diphenylpyridine | |
CAS RN |
1498-82-4 | |
| Record name | 4-(4-Chlorophenyl)-2,6-diphenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![4-Chloro-6,7,8,9-tetrahydropyrido[2,1-f]purine](/img/structure/B3348036.png)
